10-Oxododecanoic acid 10-Oxododecanoic acid
Brand Name: Vulcanchem
CAS No.: 673-85-8
VCID: VC8130469
InChI: InChI=1S/C12H22O3/c1-2-11(13)9-7-5-3-4-6-8-10-12(14)15/h2-10H2,1H3,(H,14,15)
SMILES: CCC(=O)CCCCCCCCC(=O)O
Molecular Formula: C12H22O3
Molecular Weight: 214.3 g/mol

10-Oxododecanoic acid

CAS No.: 673-85-8

Cat. No.: VC8130469

Molecular Formula: C12H22O3

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

10-Oxododecanoic acid - 673-85-8

Specification

CAS No. 673-85-8
Molecular Formula C12H22O3
Molecular Weight 214.3 g/mol
IUPAC Name 10-oxododecanoic acid
Standard InChI InChI=1S/C12H22O3/c1-2-11(13)9-7-5-3-4-6-8-10-12(14)15/h2-10H2,1H3,(H,14,15)
Standard InChI Key DWYPQNGEJSYCSO-UHFFFAOYSA-N
SMILES CCC(=O)CCCCCCCCC(=O)O
Canonical SMILES CCC(=O)CCCCCCCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

10-Oxododecanoic acid, also known as 10-ketododecanoic acid, features a 12-carbon aliphatic chain with a ketone group at the 10th position and a carboxylic acid terminus. Its IUPAC name is 10-oxododecanoic acid, and its SMILES notation is CCC(=O)CCCCCCCCC(=O)O\text{CCC(=O)CCCCCCCCC(=O)O} . The compound’s hydrophobicity (LogP ≈ 2.7) and melting point (110°C for the analogous 10-oxodecanoic acid) underscore its stability in organic solvents and solid-state applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H22O3\text{C}_{12}\text{H}_{22}\text{O}_{3}PubChem
Molecular Weight214.30 g/molPubChem
CAS Registry Number673-85-8A2B Chem
Melting Point110°C (analogous compound)CAS
SolubilityLow in water, soluble in DMSOGlpBio

Synthesis and Industrial Production

Laboratory-Scale Synthesis

10-Oxododecanoic acid is synthesized via oxidation of dodecanoic acid (lauric acid) using agents like potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3) under acidic conditions. The reaction proceeds through the formation of a keto-intermediate, with yields optimized by controlling temperature and reaction time.

Reaction Scheme:

Dodecanoic acid+KMnO4H+10-Oxododecanoic acid+MnO2+H2O\text{Dodecanoic acid} + \text{KMnO}_4 \xrightarrow{\text{H}^+} \text{10-Oxododecanoic acid} + \text{MnO}_2 + \text{H}_2\text{O}

Industrial Methods

Industrial production employs catalytic oxidation using supported metal catalysts (e.g., palladium or platinum) in continuous flow reactors, enhancing scalability and purity . For instance, patents describe the use of β-oxidation pathway engineering in Escherichia coli to produce related hydroxy acids, highlighting biotechnology’s role in optimizing yields .

Biological Activity and Metabolic Roles

Antimicrobial Properties

10-Oxododecanoic acid demonstrates antifungal activity against pathogens like Morganella morganii, with minimum inhibitory concentrations (MIC) reported in the range of 50–100 µg/mL . Its mechanism involves disruption of microbial cell membranes and inhibition of essential enzymes in fatty acid metabolism .

Metabolic Pathways

In mammalian systems, medium-chain oxo-fatty acids like 10-oxododecanoic acid participate in β-oxidation and ketogenesis. A structurally related compound, 10-oxo-12(Z)-octadecenoic acid, activates transient receptor potential vanilloid 1 (TRPV1), enhancing energy expenditure and adipocyte browning in mice . This suggests potential metabolic applications for 10-oxododecanoic acid in obesity management .

Table 2: Key Biological Activities

ActivityMechanismModel SystemSource
AntifungalMembrane disruptionM. morganiiJaddoa et al.
Metabolic ModulationTRPV1 activation (analogous)Murine adipocytesKim et al.

Industrial and Research Applications

Organic Synthesis

10-Oxododecanoic acid serves as a precursor for synthesizing surfactants, lubricants, and specialty polymers. Its keto group enables nucleophilic substitutions (e.g., formation of oximes) and reductions to hydroxyl derivatives .

Pharmaceutical Development

Derivatives of 10-oxododecanoic acid exhibit antitumor and anti-inflammatory properties. For example, 12-dimethylamino-10-oxododecanoic acid, a modified variant, shows promise in preclinical cancer models .

Comparative Analysis with Related Compounds

10-Oxodecanoic Acid (C10H18O3)

Shorter chain length reduces hydrophobicity (LogP ≈ 2.1) and melting point (110°C), limiting its utility in high-temperature applications compared to the C12 analogue .

11-Oxododecanoic Acid

Positional isomerism of the ketone group alters reactivity; the 11-oxo derivative exhibits distinct enzymatic interactions in β-oxidation pathways .

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